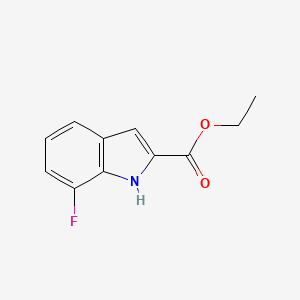

Ethyl 7-fluoro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWXTDGMXSHYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435649 | |

| Record name | Ethyl 7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-31-2 | |

| Record name | Ethyl 7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 7-fluoro-1H-indole-2-carboxylate

An In-depth Technical Guide to the Synthesis of Ethyl 7-fluoro-1H-indole-2-carboxylate

This guide provides a comprehensive technical overview for the synthesis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into the prevalent synthetic strategies, offering not just procedural steps but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible outcomes.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The targeted introduction of fluorine atoms into these scaffolds is a widely used strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2] this compound, specifically, serves as a versatile intermediate. The fluorine at the C-7 position can influence the pKa of the indole N-H and participate in crucial hydrogen bonding or dipole interactions, while the ethyl ester at C-2 provides a reactive handle for further chemical elaboration, such as amide bond formation or reduction.[3]

This document will explore the most reliable and efficient methods for constructing this valuable molecule, focusing on the Reissert and Fischer indole synthesis pathways.

Primary Synthetic Routes and Mechanistic Considerations

The synthesis of substituted indole-2-carboxylates can be approached through several classic and modern methodologies. For the specific synthesis of this compound, two routes stand out for their efficiency and directness: the Reissert synthesis and the Fischer indole synthesis.

The Reissert Synthesis: A Direct and High-Yielding Approach

The Reissert synthesis for indoles provides a direct pathway to 2-carboxyindoles from o-nitrotoluenes. This method is often favored for its relatively mild conditions and high yields, avoiding the strongly acidic environments required for some alternative routes.[4][5] The overall transformation involves a base-catalyzed condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting α-keto ester.

2.1.1 Mechanistic Pathway

The synthesis begins with the deprotonation of the methyl group of 3-fluoro-2-nitrotoluene. The acidity of these protons is significantly enhanced by the electron-withdrawing nitro group. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation. Subsequent elimination of an ethoxide ion yields the intermediate ethyl 3-(3-fluoro-2-nitrophenyl)-2-oxopropanoate.

The second stage involves the reduction of the nitro group to an amine. This is typically achieved through catalytic hydrogenation (e.g., using Palladium on carbon) or with chemical reducing agents like tin(II) chloride or iron in acetic acid.[4][5] The newly formed aniline derivative then undergoes a spontaneous intramolecular cyclization. The amino group attacks the adjacent ketone, and subsequent dehydration results in the formation of the aromatic indole ring.

Caption: Fischer indole synthesis workflow.

2.2.2 Detailed Experimental Protocol

-

Dissolve 2-fluorophenylhydrazine hydrochloride in a suitable solvent, such as ethanol or acetic acid.

-

Add an equimolar amount of ethyl pyruvate to the solution and stir. The hydrazone may precipitate or remain in solution. The reaction can be gently warmed (e.g., to 40-50°C) to facilitate its formation.

-

Once hydrazone formation is complete (as monitored by TLC), add the acid catalyst. Polyphosphoric acid (PPA) is often an effective choice and can serve as both the catalyst and solvent. Alternatively, a strong acid like H₂SO₄ can be used in a high-boiling solvent.

-

Heat the reaction mixture, typically between 80-120°C, for several hours. The progress of the cyclization should be monitored by TLC.

-

Upon completion, cool the reaction mixture and pour it onto crushed ice or into a beaker of cold water. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the aqueous solution carefully with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization (e.g., from ethanol) or by silica gel column chromatography.

Purification and Characterization

Purification of the final product is critical to remove any unreacted starting materials or side products.

-

Recrystallization: This is the preferred method for obtaining high-purity material if a suitable solvent system can be identified. Ethanol, ethyl acetate, and hexane mixtures are common choices.

-

Column Chromatography: For removing closely-related impurities, flash chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective.

Table 1: Analytical Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₀FNO₂ |

| Molecular Weight | 207.20 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Data varies; typically in the range of 100-110°C |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.0 (s, 1H, NH), ~7.5-7.0 (m, 4H, Ar-H & H3), ~4.3 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃) |

| ¹⁹F NMR (DMSO-d₆) | A single peak corresponding to the aryl-fluoride is expected. |

| MS (ESI+) | m/z: 208.1 [M+H]⁺ |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is based on analogous structures and general principles. [6]

Comparative Analysis of Synthetic Routes

Choosing the optimal synthetic route depends on several factors, including available starting materials, required scale, and tolerance for specific reaction conditions.

Table 2: Comparison of Reissert and Fischer Syntheses

| Parameter | Reissert Synthesis | Fischer Indole Synthesis |

| Starting Materials | 3-Fluoro-2-nitrotoluene, Diethyl Oxalate | 2-Fluorophenylhydrazine, Ethyl Pyruvate |

| Key Steps | Claisen condensation, Reductive cyclization | Hydrazone formation, Acid-catalyzed-[7][7]sigmatropic rearrangement |

| Reaction Conditions | Base-catalyzed condensation; mild reduction (e.g., H₂, Pd/C) | Strongly acidic (H₂SO₄, PPA), high temperatures |

| Yield & Purity | Generally high yields and clean reactions. [4][5] | Yields can be variable; potential for side products. [8] |

| Scalability | Good; catalytic hydrogenation is highly scalable. | Can be challenging to scale due to viscous nature of PPA and heat management. |

| Advantages | Direct, high-yielding, milder conditions. | Utilizes readily available starting materials, classic and well-studied. |

| Disadvantages | Starting o-nitrotoluene may be less common than the corresponding hydrazine. | Harsh acidic conditions can be incompatible with sensitive functional groups. |

Conclusion

The synthesis of this compound is most effectively achieved via the Reissert synthesis , which offers a direct, high-yielding, and scalable route under relatively mild conditions. While the Fischer indole synthesis remains a viable alternative, its requirement for harsh acidic conditions and potentially lower yields make it a secondary choice for this specific target. The strategic placement of the fluoro and ethyl ester groups makes this compound a highly valuable platform for the development of novel therapeutics, and a robust understanding of its synthesis is paramount for advancing drug discovery programs.

References

- Vertex AI Search. (2020).

- Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis.

- Unknown Author.

- Al-Hiari, Y. M., et al. (2016).

- Inman, C. E., & Moody, M. C. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

- Unknown Author. (2023).

- Wikipedia contributors.

- Li, J., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis.

- Quimicaorganica.org. (2010). Indoles Synthesis.

- Wikipedia contributors. Fischer indole synthesis. Wikipedia.

- Alfa Chemistry. Fischer Indole Synthesis.

- Chem-Station Int. Ed. (2014). Fischer Indole Synthesis.

- De Vita, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. innospk.com [innospk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

The Synthesis of Fluorinated Indole Esters: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Indole-Based Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. In recent decades, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1]

Fluorinated indole esters, in particular, are valuable intermediates and final compounds in the development of novel therapeutics, including treatments for cancer, inflammation, and neurological disorders.[1][2] This guide provides an in-depth technical overview of the primary synthetic strategies for preparing these crucial building blocks, with a focus on the underlying chemical principles and practical, field-proven methodologies.

Core Synthetic Strategies: A Comparative Overview

The preparation of fluorinated indole esters can be broadly categorized into two main approaches:

-

Synthesis from Fluorinated Precursors: This robust and versatile strategy involves the initial synthesis of a fluorinated indole carboxylic acid, followed by a separate esterification step. This two-step approach offers greater control over the final product and is generally more reliable, with well-established classical methods for indole synthesis.

-

Direct Fluorination of Indole Esters: This more direct approach involves the introduction of a fluorine atom onto a pre-existing indole ester scaffold. While attractive for its step-economy, this method can be challenging due to the sensitive nature of the indole nucleus and the potential for side reactions.

The choice between these strategies depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Methodology 1: Synthesis from Fluorinated Indole Carboxylic Acids

This is the most widely employed and well-documented approach for the synthesis of fluorinated indole esters. It involves two key stages: the formation of the fluorinated indole ring with a carboxylic acid moiety, followed by esterification.

Synthesis of Fluorinated Indole-2-Carboxylic Acids via Fischer Indole Synthesis

The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a highly effective method for constructing the indole nucleus.[3][4] It involves the acid-catalyzed cyclization of a (fluorophenyl)hydrazine with a pyruvate derivative.[5]

Sources

- 1. Fluoroacylation of Indoles - ChemistryViews [chemistryviews.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Fischer Indole Synthesis of 7-Fluoroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of a fluorine atom, particularly at the 7-position, can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The Fischer indole synthesis, a classic and versatile method, remains a pivotal strategy for constructing the indole nucleus. This technical guide provides a comprehensive exploration of the Fischer indole synthesis for the preparation of 7-fluoroindole derivatives. We will delve into the mechanistic nuances, provide field-proven insights into experimental choices, and offer detailed protocols for the synthesis of these valuable compounds.

Introduction: The Significance of 7-Fluoroindoles

Fluorinated organic molecules have gained immense importance in drug discovery. The strategic incorporation of fluorine can lead to enhanced therapeutic efficacy. 7-Fluoroindole, in particular, serves as a crucial building block in the synthesis of a variety of pharmaceutical agents, including novel antidepressants and antipsychotics.[1] Its unique electronic properties and enhanced stability make it a valuable intermediate for creating complex bioactive molecules.[1] The Fischer indole synthesis, discovered by Emil Fischer in 1883, provides a direct and adaptable route to this important heterocyclic motif.[2][3]

The Core Reaction: Fischer Indole Synthesis Mechanism

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[2][3] The generally accepted mechanism involves several key steps:

-

Hydrazone Formation: The reaction commences with the condensation of a (substituted) phenylhydrazine with a carbonyl compound to form a phenylhydrazone.[2]

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[2]

-

[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[2]

-

Cyclization and Aromatization: The di-imine cyclizes to form an aminal, which then eliminates a molecule of ammonia under acidic conditions to yield the final aromatic indole product.[2]

The presence of an electron-withdrawing fluorine atom at the 7-position of the phenylhydrazine ring can influence the electronic properties of the intermediate species, potentially affecting the rate and efficiency of the cyclization step.

Diagram: Fischer Indole Synthesis Mechanism

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative 7-fluoroindole derivative.

Synthesis of the Precursor: 2-Fluorophenylhydrazine Hydrochloride

The synthesis of 7-fluoroindole derivatives via the Fischer indole synthesis commences with the preparation of the corresponding fluorinated phenylhydrazine. A common method for synthesizing 2-fluorophenylhydrazine is through the diazotization of 2-fluoroaniline followed by reduction.

Experimental Protocol: Synthesis of 2-Fluorophenylhydrazine Hydrochloride

-

Diazotization of 2-Fluoroaniline:

-

Dissolve 2-fluoroaniline in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Reduction of the Diazonium Salt:

-

In a separate flask, prepare a solution of sodium bisulfite in water and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium bisulfite solution, keeping the temperature below 10 °C.

-

Stir the reaction mixture for 1-2 hours at low temperature.

-

-

Hydrolysis and Isolation:

-

Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours to hydrolyze the intermediate sulfonate salt.

-

Cool the mixture in an ice bath to precipitate the 2-fluorophenylhydrazine hydrochloride.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Diagram: Workflow for 2-Fluorophenylhydrazine Synthesis

Caption: Synthesis of 2-fluorophenylhydrazine hydrochloride.

Fischer Indole Synthesis of 7-Fluoro-2-methylindole

This protocol details the synthesis of 7-fluoro-2-methylindole from 2-fluorophenylhydrazine and acetone. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.

Experimental Protocol: Synthesis of 7-Fluoro-2-methylindole

-

Hydrazone Formation (in situ):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorophenylhydrazine hydrochloride.

-

Add a slight excess of acetone.

-

Stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.

-

-

Cyclization:

-

Carefully add polyphosphoric acid (PPA) to the reaction mixture.

-

Heat the mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Data Presentation: Reaction Parameters and Yields

The choice of catalyst and reaction conditions can significantly impact the yield of the desired 7-fluoroindole derivative. The following table summarizes typical conditions and reported yields for the synthesis of various 7-fluoroindoles.

| Indole Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 7-Fluoro-2-methylindole | Acetone | Polyphosphoric Acid | Neat | 110 | 2 | 75-85 |

| 7-Fluoro-2,3-dimethylindole | 2-Butanone | Polyphosphoric Acid | Neat | 120 | 3 | 70-80 |

| 7-Fluoro-2-phenylindole | Acetophenone | Polyphosphoric Acid | Neat | 130 | 4 | 65-75 |

| 7-Fluoro-1,2,3,4-tetrahydrocarbazole | Cyclohexanone | Zinc Chloride | Acetic Acid | 100 | 5 | 60-70 |

Causality Behind Experimental Choices and Field-Proven Insights

-

Catalyst Selection: Polyphosphoric acid (PPA) is a highly effective catalyst for the Fischer indole synthesis as it acts as both a Brønsted acid and a dehydrating agent, driving the reaction forward.[1] Zinc chloride, a Lewis acid, is also a common choice, particularly when milder conditions are desired.[4] The choice of catalyst can influence the regioselectivity of the reaction with unsymmetrical ketones.

-

Regioselectivity with Unsymmetrical Ketones: The reaction of a phenylhydrazine with an unsymmetrical ketone can potentially yield two isomeric indoles. The regioselectivity is influenced by both steric and electronic factors. The electron-withdrawing nature of the fluorine atom at the 7-position can disfavor the formation of one of the enamine intermediates, leading to a higher regioselectivity for the less sterically hindered product. Computational studies have shown that electron-withdrawing substituents can destabilize one of the possible[4][4]-sigmatropic rearrangement transition states.[5]

-

Microwave-Assisted Synthesis: For rapid synthesis and optimization, microwave irradiation can be a powerful tool. It often leads to significantly reduced reaction times and improved yields compared to conventional heating.[2]

-

Purification: The crude product of a Fischer indole synthesis often contains unreacted starting materials and polymeric byproducts. Purification by column chromatography is typically necessary to obtain a high-purity product. Recrystallization can also be an effective purification method for crystalline products.

Conclusion

The Fischer indole synthesis remains a robust and highly valuable method for the preparation of 7-fluoroindole derivatives. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions, and appropriate purification techniques are crucial for achieving high yields of the desired products. The insights and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize these important building blocks for the advancement of medicinal chemistry and drug discovery.

References

Spectroscopic Characterization of Ethyl 7-fluoro-1H-indole-2-carboxylate

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Ethyl 7-fluoro-1H-indole-2-carboxylate is a key heterocyclic building block in medicinal chemistry. The strategic introduction of a fluorine atom onto the indole scaffold can significantly modulate the physicochemical and pharmacokinetic properties of a lead compound, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Consequently, rigorous structural confirmation and purity assessment of this intermediate are paramount in the drug discovery and development pipeline. This guide provides a comprehensive framework for the definitive spectroscopic characterization of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section explains the causality behind experimental choices and provides detailed protocols and data interpretation guidelines to ensure self-validating, trustworthy results.

Introduction: The Strategic Role of Fluorinated Indoles

The indole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive natural products.[2][3] In modern drug design, the incorporation of fluorine is a widely employed strategy to optimize drug-like properties.[1][4] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's electronic distribution, pKa, conformation, and lipophilicity.[1] Specifically, fluorination of the indole ring has led to the development of potent therapeutic agents across various disease areas, including antivirals and enzyme inhibitors.[5][6]

Given its role as a precursor in the synthesis of these complex molecules, verifying the identity and purity of this compound is a critical quality control step. Spectroscopic techniques are the cornerstone of this process, providing an unambiguous "fingerprint" of the molecular structure.[7][8] This document serves as a practical guide for researchers to perform and interpret the necessary spectroscopic analyses.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic output.

-

Indole Core: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring.

-

Ethyl Carboxylate Group: An ester functional group at the C2 position, which will have characteristic NMR and IR signals.

-

Fluorine Atom: A single fluorine substituent at the C7 position, which will introduce unique couplings in NMR spectra and a characteristic C-F bond vibration in the IR spectrum.

The following sections will dissect the characteristic signals arising from each part of this molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.[7] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous confirmation.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is often preferred for initial characterization due to its simplicity, while DMSO-d₆ is useful for observing exchangeable protons like the N-H proton.

-

Internal Standard: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) typically serves as the primary internal reference for ¹H and ¹³C spectra. Tetramethylsilane (TMS) can be added but is often unnecessary with modern spectrometers.

-

Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution. Standard pulse programs for ¹H, ¹³C, and ¹⁹F should be used.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Indole N-H Proton: A broad singlet is expected, typically in the range of δ 8.0-12.0 ppm. Its chemical shift can be highly dependent on solvent and concentration. In DMSO-d₆, this peak is sharp and readily observed.

-

Aromatic Protons (H4, H5, H6): The benzene portion of the indole ring will show three distinct multiplets. The fluorine at C7 will couple with H6, and to a lesser extent, H5.

-

H4: Expected around δ 7.6-7.8 ppm. It will appear as a doublet, coupled to H5.

-

H5: Expected around δ 7.0-7.2 ppm. It will be a triplet or doublet of doublets, coupled to H4 and H6.

-

H6: Expected around δ 6.9-7.1 ppm. It will appear as a doublet of doublets due to coupling with both H5 and the ¹⁹F atom at C7. The H-F coupling constant (⁴JHF) is typically in the range of 6-10 Hz.

-

-

Pyrrole Proton (H3): A singlet or a narrow doublet is expected around δ 7.1-7.3 ppm.

-

Ethyl Group Protons:

-

Methylene (-OCH₂CH₃): A quartet around δ 4.3-4.5 ppm, coupled to the methyl protons.

-

Methyl (-OCH₂CH₃): A triplet around δ 1.3-1.5 ppm, coupled to the methylene protons.

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 8.5 - 12.0 | br s | - |

| H4 | 7.6 - 7.8 | d | JH4-H5 ≈ 8.0 |

| H3 | 7.1 - 7.3 | s | - |

| H5 | 7.0 - 7.2 | t or dd | JH5-H4 ≈ 8.0, JH5-H6 ≈ 7.5 |

| H6 | 6.9 - 7.1 | dd | JH6-H5 ≈ 7.5, ⁴JH6-F7 ≈ 9.0 |

| -OCH₂CH₃ | 4.3 - 4.5 | q | JCH2-CH3 ≈ 7.1 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | JCH2-CH3 ≈ 7.1 |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule and provides insight into their chemical environment. The most powerful feature for this molecule is the observation of C-F coupling.

-

Carbonyl Carbon (C=O): The ester carbonyl will appear as a singlet in the downfield region, around δ 160-165 ppm.

-

Aromatic & Heterocyclic Carbons:

-

C7 (Fluorine-bearing): This carbon will show the largest C-F coupling constant (¹JCF), typically 240-250 Hz, and will appear as a doublet around δ 145-150 ppm.

-

Other Indole Carbons: The remaining seven indole carbons will appear between δ 100-140 ppm. C6 and C7a will show smaller C-F couplings (²JCF and ²JCF, respectively), appearing as doublets with J ≈ 10-25 Hz. C5 may also show a small ³JCF coupling.

-

-

Ethyl Group Carbons:

-

-OCH₂CH₃: A singlet around δ 60-62 ppm.

-

-OCH₂CH₃: A singlet around δ 14-15 ppm.

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C=O | 160 - 165 | s | - |

| C7 | 145 - 150 | d | ¹JCF ≈ 245 |

| C7a | 135 - 138 | d | ²JCF ≈ 15 |

| C2 | 128 - 132 | s | - |

| C3a | 126 - 129 | s | - |

| C4 | 123 - 125 | s | - |

| C5 | 120 - 122 | d | ³JCF ≈ 4 |

| C6 | 115 - 118 | d | ²JCF ≈ 20 |

| C3 | 105 - 108 | s | - |

| -OCH₂CH₃ | 60 - 62 | s | - |

| -OCH₂CH₃ | 14 - 15 | s | - |

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is simple yet highly diagnostic.

-

A single signal is expected for the fluorine atom at C7.

-

This signal will be split into a multiplet (likely a doublet of doublets) due to coupling with the adjacent H6 proton (⁴JFH ≈ 9.0 Hz) and potentially a smaller, long-range coupling to H5.

-

The chemical shift is expected in the typical range for an aryl fluoride, approximately δ -120 to -135 ppm relative to a CFCl₃ standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation.

-

For KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

For ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be collected and subtracted automatically.

IR Spectrum Interpretation

The IR spectrum provides a molecular fingerprint. Key absorptions confirm the presence of the principal functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | Indole N-H | 3300 - 3400 | Sharp to medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | Medium to strong |

| C=O Stretch | Ester C=O | 1690 - 1720 | Strong, sharp |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium to strong |

| C-O Stretch | Ester C-O | 1200 - 1300 | Strong |

| C-F Stretch | Aryl-F | 1100 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.

-

Ionization: Use ESI in positive ion mode (ESI+). The molecule is expected to protonate to form the [M+H]⁺ ion.

-

Data Acquisition: Acquire a full scan mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-500).

Mass Spectrum Interpretation

-

Molecular Ion: The molecular formula is C₁₁H₉FNO₂. The monoisotopic mass is 209.06 g/mol . In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 210.07 .

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Common fragmentation pathways for ethyl esters include the loss of ethylene (C₂H₄, 28 Da) or the loss of an ethoxy group (•OC₂H₅, 45 Da).

| Ion | m/z (calculated) | Interpretation |

| [M+H]⁺ | 210.07 | Protonated molecular ion |

| [M+Na]⁺ | 232.05 | Sodium adduct |

| [M+H - C₂H₄]⁺ | 182.04 | Loss of ethylene from the ethyl ester |

Integrated Spectroscopic Workflow and Conclusion

No single technique provides a complete structural picture. The power of this approach lies in integrating the data from all three methods.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and definitive characterization of this compound. The ¹H and ¹³C NMR spectra, with their characteristic H-F and C-F coupling constants, confirm the connectivity and regiochemistry of the fluorine substituent. The ¹⁹F NMR provides a direct and sensitive probe for the fluorinated position. FT-IR spectroscopy validates the presence of key functional groups, particularly the indole N-H and the ester carbonyl. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight. By following the protocols and interpretive guidelines in this document, researchers in drug development can confidently verify the structure and purity of this vital synthetic intermediate, ensuring the integrity of their subsequent research.

References

- Walsh Medical Media. (n.d.). Spectroscopic Techniques in Modern Drug Characterization.

- Spectroscopy Solutions. (n.d.). The Role of Spectroscopy in Modern Pharmaceutical Quality Control.

- Magritek. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.

- Workman, J. Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.

- Technology Networks. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.

- El-Damasy, A. K., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives.

- Royal Society of Chemistry. (n.d.). Supporting information.

- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.

- ResearchGate. (n.d.). Blockbuster drugs containing fluorinated indoles.

- Al-Zoubi, R. M., et al. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.

- Pen-Tung Sah Bio-Technology. (n.d.). Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications.

- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.

- SpringerLink. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- Priya, A., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. paulrpalmer.com [paulrpalmer.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. malvesfalcao.com [malvesfalcao.com]

Identity Confirmation Required for Technical Guide on CAS Number 348-31-2

Initial research into the physicochemical properties of the compound with CAS number 348-31-2 has revealed a significant discrepancy that requires clarification before proceeding with the development of an in-depth technical guide.

The CAS number 348-31-2 is identified as Ethyl 7-fluoro-1H-indole-2-carboxylate . However, publicly available, in-depth physicochemical data and established experimental protocols for this specific compound are sparse. This limitation would hinder the creation of a comprehensive technical guide as requested.

Conversely, a substantial body of detailed technical information is available for 3,5-Dinitrosalicylic acid , which is assigned the CAS number 609-99-4 .[1][2][3] This compound is widely used in biochemical and analytical chemistry, particularly for the colorimetric determination of reducing sugars.[2][3] Its properties, applications, and associated analytical methods are extensively documented in scientific literature and technical data sheets.[4][5]

Given the request for an "in-depth technical guide," it is possible that there may be a confusion of CAS numbers. To ensure that the final document meets your specific needs, please confirm which of the following compounds is the intended subject of your request:

-

Option 1: this compound (CAS 348-31-2)

-

Option 2: 3,5-Dinitrosalicylic acid (CAS 609-99-4)

Upon your confirmation, a comprehensive technical guide will be developed for the correct compound, adhering to all the specified requirements for scientific integrity, detailed protocols, and data visualization.

Sources

An In-Depth Technical Guide to the Biological Activity of 7-Fluoroindole Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated heterocycles, 7-fluoroindole has emerged as a particularly valuable core structure. The fluorine atom at the 7-position imparts unique electronic properties and metabolic stability, significantly enhancing the therapeutic potential of the parent indole moiety.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities of 7-fluoroindole and its derivatives, focusing on their mechanisms of action in antimicrobial and anticancer applications. We will explore the causality behind experimental designs for evaluating these activities and provide detailed, validated protocols for key in vitro assays, establishing a framework for their rational development in drug discovery programs.

The Strategic Advantage of C7-Fluorination in the Indole Scaffold

The indole ring is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom, particularly at the 7-position, is not a trivial substitution; it is a strategic decision to modulate a molecule's physicochemical and pharmacological properties.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and increased in vivo half-life.[2]

-

Modulation of Lipophilicity: Fluorine substitution increases the lipophilicity of the indole ring, which can enhance membrane permeability and improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1][2]

-

Altered Acidity and Basicity (pKa): The high electronegativity of fluorine can influence the pKa of nearby functional groups, such as the indole nitrogen, affecting the molecule's ionization state at physiological pH and its ability to interact with biological targets.[1]

-

Improved Binding Affinity: The fluorine atom can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within the binding pocket of a target protein, thereby increasing binding affinity and potency.[1]

The 7-position is electronically distinct. Fluorination here directly influences the fused benzene ring, creating a unique electronic environment that can be exploited for targeted drug design, particularly in the development of kinase inhibitors and serotonin receptor modulators.[1]

Synthetic Pathways to 7-Fluoroindole

Access to 7-fluoroindole is critical for its exploration in drug discovery. While various methods exist, industrial-scale production often relies on multi-step routes involving cyclization and halogenation from substituted anilines or nitroarenes.[1] A common laboratory and industrial approach involves adaptations of classic indole syntheses, such as the Fischer or Leimgruber-Batcho methods, starting with fluorinated precursors.[3][4]

Below is a conceptual workflow illustrating the Fischer indole synthesis, a robust and versatile method for creating the indole scaffold.

Caption: Conceptual workflow of the Fischer Indole Synthesis for 7-fluoroindole derivatives.

Core Biological Activities and Mechanisms of Action

7-Fluoroindole and its derivatives exhibit a remarkable breadth of biological activities. This section will focus on two of the most promising areas: antimicrobial and anticancer applications.

Antimicrobial Activity: An Anti-Virulence Approach

The rise of antibiotic resistance necessitates novel therapeutic strategies.[5][6][7] Instead of killing bacteria outright (bactericidal/bacteriostatic), an anti-virulence approach aims to disarm pathogens, making them less harmful and more susceptible to the host's immune system.[5][7] 7-Fluoroindole has emerged as a potent anti-virulence agent, particularly against the opportunistic pathogen Pseudomonas aeruginosa.[5][6][8]

Mechanism of Action: Unlike many traditional antibiotics, 7-fluoroindole does not inhibit planktonic cell growth at effective concentrations.[6][7][8] Instead, it disrupts key pathogenic processes:

-

Inhibition of Quorum Sensing (QS): It markedly reduces the production of QS-regulated virulence factors such as pyocyanin, rhamnolipid, and 2-heptyl-3-hydroxy-4(1H)-quinolone.[5][6][8]

-

Biofilm Inhibition: 7-fluoroindole is a potent inhibitor of biofilm formation, a critical step in chronic infections.[8][9]

-

Suppression of Motility and Virulence Factors: It effectively suppresses swarming motility and the activity of proteases, which are essential for bacterial colonization and tissue damage.[5][6][8]

-

Siderophore Interference: Some evidence suggests 7-fluoroindole may inhibit bacterial growth by binding to siderophores, molecules bacteria use to scavenge for iron, thereby blocking this essential nutrient's uptake.[2]

Crucially, unlike the natural indole molecule which can sometimes increase antibiotic resistance, synthetic 7-fluoroindole does not exhibit this undesirable effect, making it a more attractive therapeutic candidate.[5][6][8]

Comparative Activity of Fluoroindoles against P. aeruginosa

| Compound | Biofilm Inhibition (at 1 mM) | Hemolytic Activity Reduction (at 1 mM) | Reference |

| 7-Fluoroindole | ~4-fold reduction | ~14-fold reduction | [8] |

| 4-Fluoroindole | Less potent than 7-FI | ~10-fold reduction | [7][8] |

| 5-Fluoroindole | Less potent than 7-FI | ~10-fold reduction | [7][8] |

| 6-Fluoroindole | Less potent than 7-FI | ~10-fold reduction | [7][8] |

This table highlights the superior activity of the 7-fluoro isomer compared to other positional isomers in key anti-virulence assays.

Anticancer Activity

The indole nucleus is a well-established scaffold for the development of anticancer agents, including famous examples like the vinca alkaloids.[10] Fluorinated indoles, including derivatives of 7-fluoroindole, are being actively investigated for their potential to inhibit cancer cell proliferation through various mechanisms.

Mechanism of Action: The anticancer effects of fluoroindole derivatives are diverse and often depend on the specific substitutions on the indole ring. Key mechanisms include:

-

Kinase Inhibition: The 7-fluoroindole scaffold is a key intermediate in the development of kinase inhibitors, which can block signaling pathways essential for cancer cell growth and survival.[1]

-

Tubulin Polymerization Inhibition: Certain fluoroindole-tethered molecules have shown a strong binding affinity for tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]

-

Enzyme Inhibition: Specific derivatives, such as 5-fluoroindole-2-carboxylic acid, have been identified as inhibitors of enzymes like apurinic/apyrimidinic endonuclease 1 (APE1), which is elevated in many cancers.[11]

The diagram below illustrates a simplified, conceptual signaling pathway targeted by a hypothetical 7-fluoroindole-based kinase inhibitor.

Caption: Conceptual diagram of a 7-fluoroindole derivative inhibiting a receptor tyrosine kinase.

Experimental Protocols for Assessing Biological Activity

As a Senior Application Scientist, it is imperative to not only perform experiments but to understand the principles that ensure their validity. The following protocols are presented as self-validating systems, with built-in controls that are critical for trustworthy and reproducible data.

Workflow: From Hit Identification to Lead Optimization

The journey of a compound from initial screening to a potential drug candidate follows a structured path.

Caption: A simplified workflow for hit-to-lead development in drug discovery.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-fluoroindole test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

-

Controls (Self-Validation):

-

Vehicle Control: Wells with cells treated only with the solvent (e.g., 0.1% DMSO) used to dissolve the compounds. This defines 100% cell viability.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates the assay's ability to detect cell death.

-

Blank Control: Wells with medium but no cells. This provides the background absorbance value.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution for MIC

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for determining MIC values.

Methodology:

-

Inoculum Preparation: Culture bacteria (e.g., P. aeruginosa) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Preparation: Perform a two-fold serial dilution of the 7-fluoroindole compounds in a 96-well plate using MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100-200 µL.

-

Controls (Self-Validation):

-

Growth Control: Wells containing only bacteria and broth (no compound). This confirms the bacteria are viable and defines maximum growth.

-

Sterility Control: Wells containing only sterile broth (no bacteria). This ensures the medium is not contaminated.

-

Positive Control: Wells containing bacteria and a known antibiotic (e.g., Gentamicin). This validates the assay's sensitivity.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined by visual inspection as the lowest compound concentration that completely inhibits bacterial growth (i.e., the first well that appears clear). This can also be read using a plate reader by measuring optical density at 600 nm.

Future Perspectives and Conclusion

7-Fluoroindole is more than just a chemical intermediate; it is a strategic building block for creating next-generation therapeutics.[1][12] Its proven efficacy as an anti-virulence agent against challenging pathogens like P. aeruginosa presents a compelling alternative to traditional antibiotics, potentially circumventing the pressures that lead to resistance.[5][6] In oncology, the versatility of the fluoroindole scaffold continues to yield novel compounds that target fundamental cancer pathways.[11]

Future research will likely focus on optimizing the ADME/Tox properties of 7-fluoroindole leads, exploring new derivatives for neurological applications such as serotonin receptor modulation, and expanding their use in agrochemicals and materials science.[1][12][13] The foundational insights and robust methodologies presented in this guide provide a solid framework for scientists and researchers to unlock the full potential of this powerful fluorinated scaffold.

References

-

Lee, J. H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 329(1), 36-44. Retrieved from [Link]

-

Lee, J. H., et al. (2012). 7-fluoroindole as an Antivirulence Compound Against Pseudomonas Aeruginosa. PubMed. Retrieved from [Link]

-

Lee, J. H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. [PDF]. Retrieved from [Link]

-

Kim, M., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12. Retrieved from [Link]

-

Melander, R. J., et al. (2013). Controlling bacterial behavior with indole-containing natural products and derivatives. Molecules, 18(5), 5731-5750. Retrieved from [Link]

-

Lee, J. H., et al. (2012). 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. ResearchGate. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(40), 24651-24675. Retrieved from [Link]

- Google Patents. (2016). CN105622482A - Method for industrially preparing 7-fluoroindole.

-

RJPT. (n.d.). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Retrieved from [Link]

-

Iannazzo, D., et al. (2018). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 23(11), 2993. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 387-44-0: 7-Fluoroindole | CymitQuimica [cymitquimica.com]

- 3. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. | Sigma-Aldrich [sigmaaldrich.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 7-Fluoroindole | 387-44-0 [smolecule.com]

- 13. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthesis of Ethyl 7-Fluoro-1H-indole-2-carboxylate Derivatives

Introduction: The Strategic Importance of the 7-Fluoroindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Strategic functionalization of the indole ring can profoundly influence a molecule's pharmacological profile. The introduction of fluorine atoms, in particular, is a widely employed tactic in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] The 7-fluoro-1H-indole-2-carboxylate scaffold represents a particularly valuable building block. The electron-withdrawing nature of the fluorine at the C7 position and the carboxylate group at C2 provide chemically distinct handles for further elaboration, making these derivatives highly sought-after intermediates in the synthesis of complex therapeutic agents, including HIV-1 integrase inhibitors and compounds with anti-parasitic activity.[4][5]

This guide provides an in-depth exploration of the primary synthetic methodologies for accessing ethyl 7-fluoro-1H-indole-2-carboxylate and its derivatives. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offer field-proven insights into experimental choices, and provide detailed protocols to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: From Classical Cyclization to Modern Catalysis

The construction of the 7-fluoroindole core can be approached through several distinct strategies. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.

The Fischer Indole Synthesis: A Time-Honored Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring.[6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[8]

Mechanistic Rationale:

The power of the Fischer synthesis lies in its elegant and robust mechanism. The key steps involve:

-

Hydrazone Formation: Condensation of (2-fluorophenyl)hydrazine with an α-ketoester, such as ethyl pyruvate, to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[6][6]-sigmatropic rearrangement (a Claisen-like rearrangement), which is the crucial C-C bond-forming step.[7][9]

-

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of ammonia under acid catalysis yields the stable, aromatic indole ring.[8]

The choice of acid catalyst is critical. Brønsted acids like sulfuric acid, polyphosphoric acid (PPA), or p-toluenesulfonic acid are common, as are Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[7][8] The catalyst facilitates both the key rearrangement and the final dehydration steps.

Caption: Palladium-catalyzed indole synthesis workflow.

Continuous Flow Synthesis: Enhancing Efficiency and Safety

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates. [10]Both the Fischer and Hemetsberger-Knittel indole syntheses have been successfully adapted to flow reactor systems.

Causality and Advantages:

-

Enhanced Heat and Mass Transfer: Flow reactors provide superior control over reaction temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions.

-

Improved Safety: The small reaction volumes inherent to flow systems minimize the risks associated with handling hazardous reagents or unstable intermediates at scale.

-

Increased Productivity: Automation and the ability to run reactions continuously can lead to higher throughput compared to batch processing. [11][12] For instance, the Reissert indole synthesis, which involves the reductive cyclization of an o-nitrophenyl pyruvate derivative, can be significantly accelerated using an H-cube flow system with a Pd/C catalyst cartridge. This approach drastically reduces reaction times compared to traditional batch hydrogenation. [10]

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific objectives of the research. Here, we present a comparative summary to guide the decision-making process.

| Feature | Fischer Indole Synthesis | Pd-Catalyzed C-H Amination | Continuous Flow Synthesis |

| Starting Materials | Substituted phenylhydrazines, α-ketoesters | Substituted anilines/benzaldehydes | Varies by core reaction (e.g., Fischer, Reissert) |

| Key Advantages | Well-established, robust, wide substrate scope | High functional group tolerance, milder conditions | Enhanced safety, scalability, reproducibility |

| Potential Challenges | Harsh acidic conditions, potential for side reactions, regioselectivity issues with unsymmetrical ketones [8] | Catalyst cost, ligand sensitivity, optimization required | Initial setup cost, potential for clogging |

| Typical Yields | Moderate to high (50-90%) | Good to high (60-95%) [13] | Often comparable or higher than batch |

| Ideal Application | Large-scale, cost-sensitive synthesis of core structures | Complex molecules with sensitive functional groups | Process optimization, scale-up, library synthesis |

Detailed Experimental Protocols

The following protocols are illustrative examples based on established methodologies. Researchers should always perform appropriate safety assessments before conducting any experiment.

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol is adapted from the general principles of the Fischer indole synthesis. [6][7][8] Materials:

-

(2-Fluorophenyl)hydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (2-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the hydrazine.

-

Solvent Removal: Remove the ethanol under reduced pressure. The resulting crude hydrazone can be used directly in the next step.

-

Cyclization: Add polyphosphoric acid (10x weight of the crude hydrazone) to the flask. Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Synthesis of Indole-2-carboxylates via Palladium-Catalyzed Aerobic Amination

This protocol is based on the methodology developed for the synthesis of indole-2-carboxylate derivatives from 2-acetamido-3-aryl-acrylates. [13][14] Materials:

-

Ethyl 2-acetamido-3-(2-fluorophenyl)acrylate (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Oxygen (balloon or from a cylinder)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube, add ethyl 2-acetamido-3-(2-fluorophenyl)acrylate, Pd(OAc)₂, and a stir bar.

-

Solvent Addition: Evacuate and backfill the tube with oxygen (repeat 3 times). Add DMSO and toluene (e.g., in a 4:1 ratio) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C. Stir the reaction for 12-24 hours. Monitor the formation of the N-acetylated indole product by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is the N-acetylated indole.

-

Deacetylation (if required): The N-acetyl group can be removed under standard basic conditions (e.g., K₂CO₃ in methanol) to yield the final NH-indole product. Purify by column chromatography.

Conclusion and Future Outlook

The synthesis of this compound derivatives is a mature field with a diverse toolkit available to the modern chemist. The classical Fischer indole synthesis provides a robust and cost-effective route, while modern palladium-catalyzed methods offer milder conditions and broader functional group compatibility, crucial for the late-stage functionalization of complex molecules. [13][15]The advent of continuous flow technology further promises to enhance the efficiency, safety, and scalability of these important transformations. [10]As the demand for sophisticated, fluorinated heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, further innovation in the synthesis of these valuable building blocks is anticipated.

References

- Vertex AI Search. Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications.

- MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- Tokyo Chemical Industry (India) Pvt. Ltd. Fischer Indole Synthesis.

- Springer. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- Wikipedia. Fischer indole synthesis.

- Alfa Chemistry. Fischer Indole Synthesis.

- J&K Scientific LLC. Fischer Indole Synthesis.

- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.

- Santa Cruz Biotechnology. Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate.

- Vulcanchem. ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate.

- National Institutes of Health (NIH). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds.

- PubMed. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds.

- Uniba. A Recent Update on the Flow Synthesis of Indoles.

- National Institutes of Health (NIH). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.

- National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- PubMed. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles.

- FAO AGRIS. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds.

- ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- National Institutes of Health (NIH). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives.

- ResearchGate. Ethyl 1H-indole-2-carboxylate.

- ResearchGate. ChemInform Abstract: Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. innospk.com [innospk.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer Indole Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] Its inherent versatility, however, also presents challenges in drug development, particularly concerning metabolic stability and target specificity. The strategic incorporation of fluorine into the indole ring system has emerged as a powerful and widely adopted strategy for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of these molecules, often leading to dramatically enhanced therapeutic potential.[1][3][4]

Fluorine is not a mere bioisostere for hydrogen; its unique and potent properties—including its small van der Waals radius (1.47 Å), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow for nuanced yet profound modifications of a parent indole molecule.[4][5] These modifications can productively influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, which are critical determinants of a drug candidate's efficacy, safety, and pharmacokinetic profile.[6][7]

This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for practical application.

Caption: Logical flow from fluorine's core properties to its biological impact.

Part I: The Physicochemical Impact of Fluorinating the Indole Nucleus

The introduction of fluorine onto the indole scaffold directly manipulates its fundamental chemical properties. Understanding these shifts is critical to predicting the downstream effects on pharmacokinetics and pharmacodynamics.

Modulation of Electronic Properties and pKa

Fluorine's powerful electron-withdrawing nature exerts a significant inductive effect, which can modulate the pKa of proximal functional groups.[7][8] For an indole derivative with a basic amine in a side chain, adding fluorine to the indole ring can lower the pKa of the amine. This decreased basicity can be advantageous, reducing unwanted interactions with off-target acidic receptors (e.g., hERG) and influencing the molecule's ionization state at physiological pH, thereby affecting solubility and cell permeability.[9][10]

Causality: The C-F bond dipole withdraws electron density from the aromatic system. This effect is transmitted to attached side chains, reducing the electron density on a basic nitrogen atom and making it less likely to accept a proton, thus lowering its pKa.

| Compound | Position of Fluorine | pKa (Conjugate Acid of Side-Chain Amine) | Change in pKa |

| Indole-3-ethanamine | N/A | 10.2 | - |

| 5-Fluoroindole-3-ethanamine | 5-F | 9.6 | -0.6 |

| 6-Fluoroindole-3-ethanamine | 6-F | 9.7 | -0.5 |

Table 1: Representative impact of indole ring fluorination on the pKa of a basic side chain. Values are illustrative based on established principles.[10][11]

Alteration of Lipophilicity (LogP)

A frequent goal in medicinal chemistry is to increase a compound's lipophilicity to enhance its ability to cross cell membranes.[12] The substitution of a hydrogen atom with fluorine often increases the octanol-water partition coefficient (LogP), despite fluorine's high electronegativity.[13][14] This "polar hydrophobicity" arises because the highly polarized C-F bond is non-polarizable and interacts poorly with water molecules, leading to reduced solvation and an increased tendency to partition into lipid environments.[7] However, the effect is highly context-dependent; the position and number of fluorine atoms can lead to varied outcomes.[15]

| Compound | LogP | ΔLogP (from Indole) |

| Indole | 2.14 | - |

| 4-Fluoroindole | 2.40 | +0.26 |

| 5-Fluoroindole | 2.41 | +0.27 |

| 6-Fluoroindole | 2.42 | +0.28 |

| 5,6-Difluoroindole | 2.65 | +0.51 |

Table 2: Experimentally observed changes in LogP upon fluorination of the indole core. This data underscores the general trend of increased lipophilicity.

Conformational Control

Fluorine substitution can exert significant control over a molecule's conformation through stereo-electronic effects, such as the gauche effect.[8][10] This effect describes the tendency of a C-F bond to align gauche (a 60° dihedral angle) to an adjacent C-O or C-N bond. By introducing this conformational bias, medicinal chemists can "lock" a flexible side chain into its bioactive conformation, enhancing its binding affinity for the target protein and potentially improving selectivity.[9][16]

Part II: Pharmacokinetic Consequences (ADME)

The physicochemical changes induced by fluorination have profound effects on how a drug is Absorbed, Distributed, Metabolized, and Excreted (ADME).

Enhanced Metabolic Stability

Perhaps the most celebrated application of fluorine in drug design is its ability to enhance metabolic stability.[4][17] The primary sites of oxidative metabolism in many drug candidates are electron-rich C-H bonds, which are susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes.[17][18] The C-F bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a C-H bond (~99 kcal/mol) and is far more resistant to enzymatic cleavage.[19] By replacing a metabolically vulnerable hydrogen atom on the indole ring with fluorine, this metabolic "soft spot" is effectively blocked.[1][3]

Causality: The high activation energy required to break the C-F bond prevents CYP450 enzymes from performing their typical hydroxylation reaction at that position. This forces metabolism to occur at a slower rate at other positions or redirects it entirely, often leading to a longer plasma half-life, improved oral bioavailability, and a more predictable dosing regimen.[17][19]

Caption: Fluorine blocks CYP450-mediated oxidation at vulnerable positions.

Part III: Pharmacodynamic Implications (Target Interactions)

Fluorine's influence extends to the direct interaction between the indole ligand and its biological target, often enhancing binding affinity and selectivity.

Modulating Binding Affinity

-

Dipolar and Electrostatic Interactions: The highly polarized C-F bond can engage in favorable dipole-dipole or electrostatic interactions with polar residues (e.g., backbone carbonyls) in a protein's binding pocket, adding to the overall binding energy.[8][9]

-

Hydrogen Bonding: While controversial, there is growing evidence that organic fluorine can act as a weak hydrogen bond acceptor.[20][21] In the constrained, solvent-shielded environment of a protein active site, even a weak interaction between a C-F bond and an N-H or O-H donor can contribute meaningfully to ligand affinity and specificity.[21][22]

-

Hydrophobic Interactions: As discussed, fluorination increases lipophilicity. This can strengthen interactions with hydrophobic pockets in a receptor, displacing water molecules and leading to a favorable entropic contribution to binding.[23]

Case Study: Fluorinated Indoles in Drug Development

The strategic use of fluorine is evident in numerous approved drugs. In some synthetic cannabinoids with indole cores, terminal fluorination of the N-pentyl chain was shown to increase CB1 receptor potency by 2-5 times in vitro.[24] In another example, a 4-fluorinated indole was found to be a 50-fold more potent inhibitor of HIV-1 than its non-fluorinated parent compound.[25]

| Drug Class | Parent Scaffold | Fluorinated Analog | Key Contribution of Fluorine |

| HIV-1 Inhibitor | Indole-based NNRTI | 4-Fluoroindole analog | ~50-fold increase in inhibitory potency.[25] |

| Synthetic Cannabinoid | JWH-018 (N-pentylindole) | AM-2201 (N-(5-fluoropentyl)indole) | Increased CB1 receptor potency and binding affinity.[24] |

| Antidepressant | Indole alkylamine | Fluvoxamine | Blocks metabolic oxidation, improving pharmacokinetic profile. |